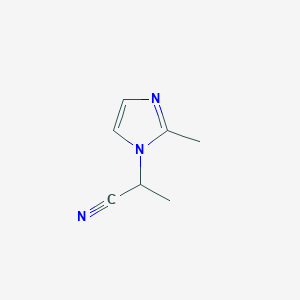

1-(1-氰乙基)-2-甲基-1H-咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(1-Cyanoethyl)-2-methyl-1H-imidazole" is a derivative of the 1H-imidazole family, which is a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The 1H-imidazole derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 1H-imidazole derivatives can be achieved through various methods. For instance, the synthesis of 1,4-diaryl-1H-imidazoles involves a tandem insertion-cyclization reaction of isocyanides, which includes the formation of an N-arylformimidate intermediate followed by a base-promoted cycloaddition with benzyl isocyanide derivatives . Another approach for synthesizing imidazole derivatives is the reaction of N-cyanolactam 2-imines with acidic methyl halides, hydroxylamine O-sulfonic acid, and phenyl isocyanate to afford bicyclic imidazole derivatives . Additionally, the regioselective synthesis of 4,5-diaryl-1-methyl-1H-imidazoles has been reported, which involves a Pd-catalyzed direct C-5 arylation of 1-methyl-1H-imidazole with aryl bromides .

Molecular Structure Analysis

The molecular structure of 1H-imidazole derivatives can be complex, with various substituents influencing the overall properties of the compound. For example, the introduction of an ethyl chain at C5 of the 1,2,4-tris(4-hydroxyphenyl)-1H-imidazole caused hormonal activity in estrogen receptor-positive cells . The structure-activity relationship is evident in these compounds, as different substituents can lead to increased antiproliferative effects or inhibitory effects on enzymes like cyclooxygenase .

Chemical Reactions Analysis

1H-imidazole derivatives participate in a variety of chemical reactions. For instance, 5-amino-4-(cyanoformimidoyl)-1H-imidazole reacts with ketones and aldehydes to give 6-carbamoyl-1,2-dihydropurines and 6-carbamoylpurines . The reactivity of cyanomethyl derivatives of imidazo[1,2-a]pyridine has been investigated, showing that these compounds can undergo nitration, bromination, azo coupling, and nitrosation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-imidazole derivatives are influenced by their molecular structure. The pKa values of 1-(o-hydroxyphenyl)imidazole carboxylic esters have been determined to provide a basis for understanding proton transfer processes . The stability and reactivity of these compounds can be modulated by different substituents, as seen in the generation of an active acyl species from stable 1-methyl-2-acyl-1H-imidazoles10.

科学研究应用

合成和反应性

新型异构体创建和食品诱变剂制备:Bergman (2009) 的一项研究概述了碱诱导的环化过程,以创建新的异构体及其在制备 PHIP 等食品诱变剂中的应用 (Bergman,2009).

氰甲基衍生物合成:Kutrov、Kovalenko 和 Volovenko (2008) 探索了咪唑的氰甲基衍生物的合成和反应性,展示了它们在创建各种化学结构中的潜力,并通过各种化学反应检验了它们的反应性 (Kutrov、Kovalenko 和 Volovenko,2008).

杂配体 NHC 环铂配合物:Fuertes、Chueca 和 Sicilia (2015) 的研究深入探讨了氰基苯基咪唑的改进合成方法及其在制备杂配体 NHC 环铂配合物中的应用,突出了该化合物在配位化学中的多功能性 (Fuertes、Chueca 和 Sicilia,2015).

二芳基咪唑的区域选择性合成:Bellina、Cauteruccio、Fiore 和 Rossi (2008) 描述了一种二芳基咪唑的区域选择性合成方法,强调了创造对肿瘤细胞系具有高细胞毒性的分子的潜力,展示了咪唑衍生物的合成多功能性 (Bellina、Cauteruccio、Fiore 和 Rossi,2008).

生物和化学性质

缓蚀剂:Zhang 等人(2015 年)研究了咪唑啉衍生物在酸性环境中作为碳钢缓蚀剂的用途,突出了咪唑衍生物在工业应用中的保护性能 (Zhang 等,2015).

抗菌活性:Babariya 和 Naliapara (2017) 合成了一系列 1H-咪唑并[1,2-b]吡唑,展示了它们的抗菌活性,从而说明了咪唑衍生物在开发新型抗菌剂中的潜力 (Babariya 和 Naliapara,2017).

抗贾第鞭毛虫病药剂:Nadideh 等人(2007 年)合成了甲硝唑衍生物,包括咪唑和硝基咪唑衍生物,以测试它们对兰氏贾第鞭毛虫的活性,表明咪唑衍生物在治疗原生动物感染中的作用 (Nadideh 等,2007).

安全和危害

未来方向

The study and application of imidazole derivatives is a vibrant field of research in medicinal chemistry, materials science, and other areas. This specific compound, “1-(1-Cyanoethyl)-2-methyl-1H-imidazole”, could potentially be of interest in these areas, but without more specific information, it’s difficult to predict future directions .

属性

IUPAC Name |

2-(2-methylimidazol-1-yl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-6(5-8)10-4-3-9-7(10)2/h3-4,6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQLQVWXFUWFRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C(C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Cyanoethyl)-2-methyl-1H-imidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid](/img/structure/B151138.png)